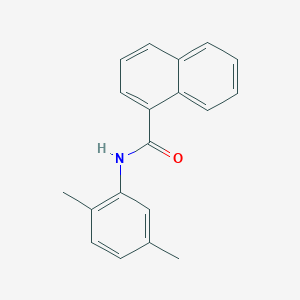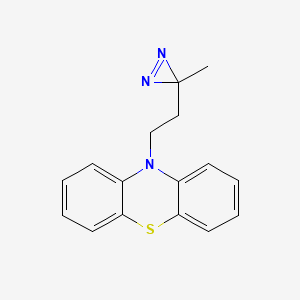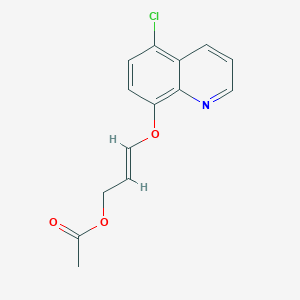
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate is a chemical compound with the molecular formula C13H11ClN2O3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an allyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate typically involves the reaction of 5-chloroquinoline with allyl acetate in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydroxide are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst like palladium on carbon may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.
Comparison with Similar Compounds
Similar Compounds
Cloquintocet-mexyl: A compound with a similar quinoline structure but different functional groups.
3-((8-Chloroquinoxalin-5-yl)oxy)allyl acetate: Another compound with a similar structure but different substitution patterns.
Uniqueness
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
[(E)-3-(5-chloroquinolin-8-yl)oxyprop-2-enyl] acetate |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2-7,9H,8H2,1H3/b9-3+ |
InChI Key |
PZFQCTYNTBNDDJ-YCRREMRBSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Canonical SMILES |
CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




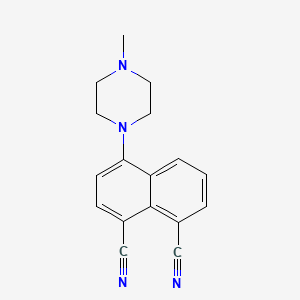
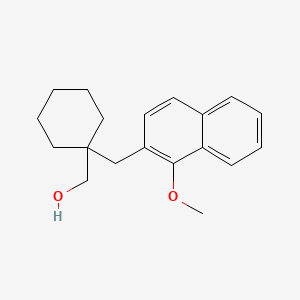

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)




